![molecular formula C20H16N4O2S B2816315 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea CAS No. 941946-58-3](/img/no-structure.png)
1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea” is a quinazolinone derivative . Quinazolinones are nitrogen-rich fused heterocyclic compounds known for their extensive biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives involves various methods and synthetic strategies . For instance, the synthesis of a similar triazoloquinazolinone derivative involved ring-opening, ring-closing, and substitution reactions .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be determined using techniques like X-ray diffraction analysis . The geometric data obtained from such analysis are often very close to the results calculated using density functional theory (DFT) for the optimized structure .Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions . These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be determined using various techniques. For instance, the crystal structure of a similar compound was found to have a triclinic space group .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Thiophene derivatives, including “1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea”, have been found to exhibit a variety of therapeutic properties. They have been used as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer agents .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can protect metals from corrosion, which is a significant issue in many industries.
Material Science
In the field of material science, thiophene derivatives play a crucial role. They are used in the advancement of organic semiconductors . Organic semiconductors have applications in various electronic devices.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are a type of field-effect transistor using an organic semiconductor in its channel.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
Bioreduction
Thiophene derivatives can be used in bioreduction processes . Bioreduction is a process that uses biological organisms, often bacteria or yeast, to reduce organic compounds.
Synthesis of Novel Compounds
Thiophene derivatives are used in the synthesis of novel compounds . These novel compounds can have various applications, including medicinal and industrial uses.
Anti-Atherosclerotic Properties
Thiophene derivatives exhibit anti-atherosclerotic properties . Atherosclerosis is a disease in which plaque builds up inside your arteries, and compounds with anti-atherosclerotic properties can help in treating this condition.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea involves the condensation of 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one with phenyl isocyanate followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis to yield the final product.", "Starting Materials": [ "2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one", "phenyl isocyanate", "N,N-dimethylformamide dimethyl acetal" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one with phenyl isocyanate in the presence of a suitable solvent and catalyst to yield the intermediate 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]phenylurea.", "Step 2: Addition of N,N-dimethylformamide dimethyl acetal to the intermediate obtained in step 1 and subsequent heating to yield the intermediate 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea dimethyl acetal.", "Step 3: Hydrolysis of the intermediate obtained in step 2 using a suitable acid to remove the dimethyl acetal group and yield the final product 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea." ] } | |
CAS-Nummer |
941946-58-3 |
Produktname |
1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea |
Molekularformel |
C20H16N4O2S |
Molekulargewicht |
376.43 |
IUPAC-Name |
1-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C20H16N4O2S/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25) |
InChI-Schlüssel |
MADQGKBPQJCTAV-PTGBLXJZSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2E)-3-(1-ethylpyrazol-5-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2816232.png)
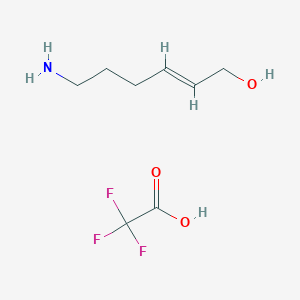
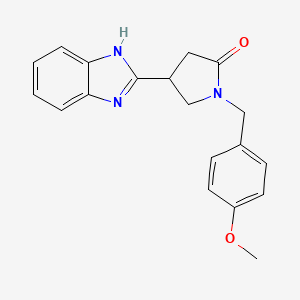
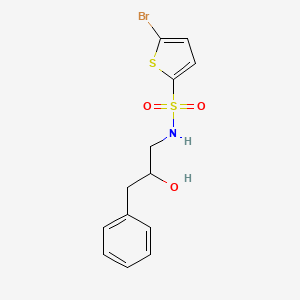
![Methyl 2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2816238.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2816239.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2816240.png)
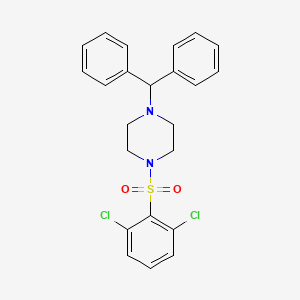
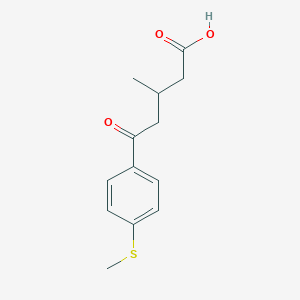
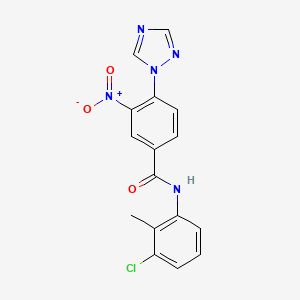
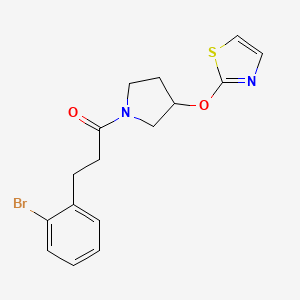

![5-(1,1-Dioxothian-3-yl)-2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3,5-dihydroxycyclohex-2-en-1-one](/img/structure/B2816251.png)
